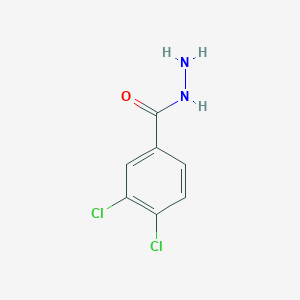

3,4-Dichlorobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDIADQJSGNNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309938 | |

| Record name | 3,4-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28036-91-1 | |

| Record name | 28036-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 28036-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,4-Dichlorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3,4-Dichlorobenzohydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process commencing from 3,4-Dichlorobenzoic acid. Two primary pathways are presented, differing in the activation method of the carboxylic acid group: via an acid chloride intermediate or a methyl ester intermediate. Both routes culminate in the reaction with hydrazine hydrate to yield the final product.

Pathway A: Via Acid Chloride Intermediate

This pathway involves the conversion of 3,4-Dichlorobenzoic acid to its more reactive acid chloride derivative, 3,4-Dichlorobenzoyl chloride, which is subsequently reacted with hydrazine hydrate.

Pathway B: Via Methyl Ester Intermediate

This alternative route proceeds through the esterification of 3,4-Dichlorobenzoic acid to form Methyl 3,4-dichlorobenzoate, followed by hydrazinolysis to produce the desired hydrazide.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the described synthetic pathways. These values are compiled from analogous reactions and may vary based on specific experimental conditions.

| Step | Pathway | Starting Material | Product | Typical Yield (%) |

| 1A. Acid Chloride Formation | A | 3,4-Dichlorobenzoic acid | 3,4-Dichlorobenzoyl chloride | High |

| 2A. Hydrazide Formation from Acid Chloride | A | 3,4-Dichlorobenzoyl chloride | This compound | 95 - 98[1] |

| 1B. Esterification | B | 3,4-Dichlorobenzoic acid | Methyl 3,4-dichlorobenzoate | 83 - 96[2] |

| 2B. Hydrazide Formation from Methyl Ester | B | Methyl 3,4-dichlorobenzoate | This compound | Good to Excellent |

Experimental Protocols

Synthesis of 3,4-Dichlorobenzoic Acid (Precursor)

Detailed protocols for the synthesis of the starting material, 3,4-Dichlorobenzoic acid, can be found in the literature. One common method involves the oxidation of 3,4-Dichlorotoluene. A green chemistry approach utilizes gold nanoparticles on a titanium dioxide support with oxygen and sodium hydroxide in water at 120°C.[3]

Pathway A: Synthesis via Acid Chloride

A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride.[4]

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (or another suitable solvent)

Procedure:

-

To a solution of 3,4-Dichlorobenzoic acid in 1,2-dichloroethane, add thionyl chloride.

-

Reflux the reaction mixture until the reaction is complete (monitoring by TLC or disappearance of the starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,4-Dichlorobenzoyl chloride, which can be used in the next step without further purification.

The following is a general procedure for the synthesis of aryl hydrazides from aryl acid chlorides.[1]

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Hydrazine monohydrate

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to -10°C in an ice-salt bath.

-

To this cooled solution, add hydrazine monohydrate dropwise while maintaining the temperature at -10°C.

-

Slowly add 3,4-Dichlorobenzoyl chloride to the reaction mixture, ensuring the temperature does not rise above -5°C.

-

Stir the reaction mixture for 5-10 minutes at this temperature.

-

The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Pathway B: Synthesis via Methyl Ester

The esterification of carboxylic acids can be achieved through various methods. One effective method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5] Another common method is Fischer esterification.

Materials (DCC/DMAP Method):

-

3,4-Dichlorobenzoic acid

-

Methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure (DCC/DMAP Method):

-

Dissolve 3,4-Dichlorobenzoic acid and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Add methanol to the solution.

-

Cool the mixture to 0°C in an ice bath and add DCC.

-

Stir the reaction at 0°C for 5 minutes and then at room temperature for 3 hours.

-

Filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute acid and then with a bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 3,4-dichlorobenzoate.

This procedure is adapted from the synthesis of similar benzohydrazides from their corresponding methyl esters.[2][6]

Materials:

-

Methyl 3,4-dichlorobenzoate

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Dissolve Methyl 3,4-dichlorobenzoate in methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry.

Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Synthesis of this compound via the acid chloride pathway.

Caption: Synthesis of this compound via the methyl ester pathway.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a halogenated aromatic hydrazide. The hydrazide functional group is a key structural motif in a wide array of pharmacologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity. This technical guide provides a summary of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its investigation as a potential drug candidate.

Physicochemical Properties

| Property | Value (Estimated or Calculated) | Data Source/Method |

| Molecular Formula | C₇H₆Cl₂N₂O | - |

| Molecular Weight | 205.04 g/mol | - |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Boiling Point | Not available. Likely to decompose upon heating. | - |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related structures like 4-chlorobenzohydrazide.[1] |

| pKa | ~12-13 (for the hydrazide N-H proton) | Estimated based on typical pKa values of hydrazides. |

| LogP (Octanol/Water) | ~2.0 - 2.5 | Estimated based on the contribution of the dichlorophenyl group and the polar hydrazide moiety. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

Principle: The most common method for the synthesis of benzohydrazides is the reaction of the corresponding methyl or ethyl benzoate with hydrazine hydrate.

Materials:

-

Methyl 3,4-dichlorobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Reflux condenser

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve methyl 3,4-dichlorobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol or water.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound crystals.

-

Dry the purified product in a vacuum oven.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method uses a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Purified this compound

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by observing the formation of a homogeneous solution at a specified concentration.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Various solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Purified this compound

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble at that concentration. If a significant amount of solid remains, it is considered sparingly soluble or insoluble.

-

The solubility can be quantified by preparing a saturated solution, filtering off the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a hydrazide, the pKa of the N-H proton can be determined by titration with a strong base, monitoring the pH change.

Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solution of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility)

-

Hydrochloric acid (HCl) solution (for initial pH adjustment if necessary)

Procedure:

-

Prepare a solution of this compound of known concentration in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the hydrazide has been neutralized).

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol and water. LogP is the logarithm of this ratio and is a measure of the lipophilicity of the compound. The shake-flask method is a common technique for its determination.

Materials:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system

-

Purified this compound

Procedure:

-

Prepare a stock solution of this compound of known concentration in either water or n-octanol.

-

In a separatory funnel, add a known volume of the n-octanol phase and an equal volume of the aqueous phase.

-

Add a small, known amount of the this compound stock solution.

-

Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

Calculate LogP as: LogP = log₁₀(P).

Logical Workflow for Drug Discovery Investigation

The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound in a drug discovery context.

Caption: Drug discovery workflow for this compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and physicochemical characterization. The detailed experimental protocols offer a starting point for researchers to generate reliable data. The inherent structural features of this compound, particularly the presence of the hydrazide moiety and dichloro-substitution, suggest its potential as a scaffold in drug discovery. The outlined workflow provides a logical progression for the systematic evaluation of this and similar novel chemical entities. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,4-Dichlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4-Dichlorobenzohydrazide, a key chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. It covers its chemical identity, synthesis, and role in drug discovery, presenting data and protocols in a format tailored for scientific and research audiences.

Core Chemical Identity

This compound is an aromatic hydrazide characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions. The hydrazide functional group (-CONHNH₂) makes it a versatile building block, particularly for the synthesis of hydrazone derivatives.

Chemical Structure:

(Note: An illustrative image of the structure would be placed here in a final document.)

(Note: An illustrative image of the structure would be placed here in a final document.)

Table 1: Physicochemical and Identification Data

| Property | Value |

|---|---|

| CAS Number | 28036-91-1[1] |

| Molecular Formula | C₇H₆Cl₂N₂O[1] |

| Molecular Weight | 205.04 g/mol [1] |

| IUPAC Name | This compound[1] |

| Purity | ≥97.0% (typical)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-Dichlorobenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride intermediate, which then readily reacts with hydrazine hydrate to form the final product. This is a common and efficient method for preparing aromatic hydrazides.[2][3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This section details the laboratory procedure for synthesizing this compound from 3,4-Dichlorobenzoic acid.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically around 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-Dichlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of hydrazine monohydrate (e.g., 80% solution, ~1.5 eq) in a suitable solvent (e.g., ethanol or tetrahydrofuran) in a flask cooled in an ice bath.

-

Dissolve the crude 3,4-Dichlorobenzoyl chloride from Step 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Slowly add the solution of 3,4-Dichlorobenzoyl chloride to the hydrazine solution dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Wash the collected solid with cold water and a non-polar solvent (e.g., hexane) to remove impurities.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

Hydrazides and their derivatives, particularly hydrazones, are recognized as a "privileged structure" in medicinal chemistry due to their wide spectrum of biological activities.[3][4] this compound serves as a crucial starting material for generating libraries of novel hydrazone compounds for biological screening.

The hydrazide moiety readily condenses with various aldehydes and ketones to form a stable C=N bond, creating a diverse set of hydrazone derivatives.[5][6][7] These derivatives have demonstrated significant potential in various therapeutic areas:

-

Antimicrobial Activity: Many hydrazone derivatives exhibit potent antibacterial and antifungal properties.[4][7][8]

-

Anticancer Activity: The hydrazone scaffold is present in numerous compounds investigated for their antitumor and cytotoxic effects.[4][5][9]

-

Anti-inflammatory and Analgesic Activity: Certain hydrazones have shown promising results as anti-inflammatory and analgesic agents.[4][9]

-

Anticonvulsant Activity: This class of compounds has also been explored for its potential in treating neurological disorders, including epilepsy.[4][9]

The 3,4-dichloro substitution pattern on the benzene ring is a key feature that can influence the lipophilicity and electronic properties of the final derivatives, potentially enhancing their biological activity and pharmacokinetic profile.

Caption: Drug discovery workflow using this compound.

References

- 1. CAS 28036-91-1 | 4656-5-Y8 | MDL MFCD00017057 | 3,4-Dichlorobenzoic acid hydrazide | SynQuest Laboratories [synquestlabs.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

3,4-Dichlorobenzohydrazide: A Versatile Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a halogenated aromatic hydrazide that has emerged as a valuable chemical intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. The presence of the dichloro-substituted benzene ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound and its derivatives, with a focus on its role in antimicrobial drug discovery.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a two-step process, starting with the corresponding benzoic acid.

Synthesis of 3,4-Dichlorobenzoic Acid

One common method for the preparation of 3,4-dichlorobenzoic acid involves the oxidation of 3,4-dichlorotoluene. A green chemistry approach utilizes gold nanocrystals supported on titanium dioxide (Au NCs/TiO2) as a catalyst with oxygen as the oxidant.[1] Another method involves heating para-chlorobenzoic acid with antimony pentachloride.[2]

Table 1: Synthesis of 3,4-Dichlorobenzoic Acid

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3,4-Dichlorotoluene | Au NCs/TiO2, O2, NaOH, H2O, 120°C, 7500.75 Torr, 6 h, Autoclave | 96.8 | [1] |

| p-Chlorobenzoic acid | Antimony pentachloride, sealed tube, 200°C, 8 h | Not Specified | [2] |

Synthesis of this compound

The conversion of 3,4-dichlorobenzoic acid to this compound is typically achieved via an esterification step followed by reaction with hydrazine hydrate. While a specific protocol for this compound was not found in the search results, a general and widely used procedure for the synthesis of benzoic acid hydrazides from their corresponding methyl esters is well-established.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorobenzoic Acid from 3,4-Dichlorotoluene[1]

-

Reaction Setup: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, automatic temperature controller, and a pressure gauge, add the desired amount of 3,4-dichlorotoluene, Au NCs/TiO2 catalyst, water, and sodium hydroxide.

-

Oxygenation: Seal the autoclave and replace the atmosphere over the mixture with O2 three times.

-

Reaction: Heat the reactor to 120°C with stirring. Charge the reactor with O2 to a pressure of 1.0 MPa and maintain this pressure throughout the reaction for 6 hours.

-

Work-up: After cooling the reactor to ambient temperature, dilute the reaction mixture with acetone.

-

Isolation: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 with hydrochloric acid.

-

Extraction: Remove the solvent by rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M NaOH and extract with ethyl acetate three times.

-

Final Product: Acidify the aqueous layer to pH 2.0 with 6.0 M HCl and extract with ethyl acetate. Remove the ethyl acetate by rotary evaporation to obtain 3,4-dichlorobenzoic acid. Dry the product overnight.

Protocol 2: General Synthesis of Aroyl Hydrazides from Methyl Esters[3]

-

Esterification: Reflux a mixture of the corresponding benzoic acid (e.g., 3,4-dichlorobenzoic acid) in methanol with a catalytic amount of sulfuric acid or thionyl chloride for 20-48 hours to yield the methyl benzoate.

-

Hydrazinolysis: Add hydrazine monohydrate to a solution of the methyl benzoate in methanol.

-

Reaction: Reflux the mixture for 48 hours.

-

Isolation: Cool the reaction mixture to induce crystallization of the aroyl hydrazide.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Application of this compound as a Chemical Intermediate

This compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably hydrazide-hydrazones, which are known to exhibit a wide range of biological activities.[4][5]

Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone.[6][7][8][9] This reaction is a nucleophilic addition-elimination process.[7][9]

Table 2: General Synthesis of Hydrazide-Hydrazones

| Reactants | Reagents and Conditions | Product | Reference |

| Hydrazide, Aldehyde/Ketone | Ethanol, Methanol, or Acetic Acid, Reflux | Hydrazide-hydrazone | [6] |

dot

Caption: Synthesis and derivatization of this compound.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly hydrazide-hydrazones, have been investigated for a variety of biological activities, with antimicrobial effects being the most prominent.[5][10][11] The azometine group (-NHN=CH-) in hydrazones is considered crucial for their pharmacological activity.[6]

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone derivatives. The activity is often influenced by the nature of the substituents on the aromatic rings.[6]

Table 3: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 3g | Staphylococcus aureus (ATCC 29213) | 2 | [12] |

| Compound 3b | Candida albicans (ATCC 10231) | 64 | [12] |

| Compound 9 | Mycobacterium tuberculosis | 6.25 | [13] |

| Hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95-7.81 | [5] |

dot

References

- 1. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. wjbphs.com [wjbphs.com]

- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,4-Dichlorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3,4-Dichlorobenzohydrazide. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including various isomers of dichlorobenzene and other substituted benzohydrazides.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 9.5 | Singlet (broad) | 1H | -NH- |

| ~ 8.0 - 7.8 | Doublet | 1H | Ar-H (ortho to C=O) |

| ~ 7.7 - 7.5 | Doublet of doublets | 1H | Ar-H (ortho to Cl) |

| ~ 7.5 - 7.3 | Doublet | 1H | Ar-H (meta to C=O) |

| ~ 4.5 - 4.0 | Singlet (broad) | 2H | -NH₂ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 138 | Ar-C (quaternary, attached to C=O) |

| ~ 135 | Ar-C (quaternary, attached to Cl) |

| ~ 132 | Ar-C (quaternary, attached to Cl) |

| ~ 131 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

Solvent: DMSO-d₆

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (Amide II) |

| 1600, 1475 | Medium to Weak | Aromatic C=C stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for this compound

| m/z | Interpretation |

| 204/206/208 | [M]⁺ Molecular ion peak (isotopic pattern for 2 Cl atoms) |

| 173/175/177 | [M - NHNH₂]⁺ |

| 139/141 | [C₆H₃Cl₂CO]⁺ |

| 111/113 | [C₆H₃Cl₂]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of benzohydrazides is the reaction of the corresponding methyl benzoate with hydrazine hydrate.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,4-dichlorobenzoate (1 equivalent) and ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. IR Spectroscopy

-

IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Mass spectra are to be obtained using an Electron Ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The mass-to-charge ratio (m/z) of the fragments should be recorded.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Core Mechanism of Action of 3,4-Dichlorobenzohydrazide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azometine group (–NH–N=CH–) linked to a carbonyl functionality. This structural motif is a key pharmacophore that imparts a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 3,4-dichlorobenzohydrazide scaffold, in particular, has emerged as a promising area of research due to the potent biological activities exhibited by its derivatives. The presence of the dichloro-substituted phenyl ring is thought to enhance the lipophilicity and, consequently, the cell permeability and biological activity of these compounds.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. While direct mechanistic studies on this compound analogs are limited, this guide extrapolates from closely related hydrazone compounds to propose likely mechanisms of action.

Data Presentation: Biological Activities of this compound and Related Analogs

The biological activities of this compound analogs and other structurally related hydrazone derivatives have been evaluated against various microbial strains and cancer cell lines. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.

Table 1: Antimicrobial Activity of 2-(3,4-dichlorobenzoyl)benzoic Acid Hydrazone Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| HDZ-1 | Escherichia coli | 10 |

| Bacillus subtilis | 11 | |

| HDZ-2 | Escherichia coli | 12 |

| Bacillus subtilis | 13 | |

| HDZ-3 | Escherichia coli | 9 |

| Bacillus subtilis | 10 | |

| HDZ-4 | Escherichia coli | 14 |

| Bacillus subtilis | 15 | |

| HDZ-5 | Escherichia coli | 11 |

| Bacillus subtilis | 12 | |

| Ampicillin (Control) | - | 30 |

Data extracted from a study on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, a close analog of the target compounds.[1]

Table 2: Inferred Anticancer Activity (IC50 in µM) of Hydrazone Analogs Against Various Cancer Cell Lines

| Compound Series | Cancer Cell Line | IC50 (µM) | Potential Target/Mechanism |

| Quinazolinone-Hydrazones | HT-29 (Colon) | Varies | EGFR Kinase Inhibition |

| A431 (Skin) | Varies | ||

| Benzimidazole-Oxadiazole Derivatives | MDA-MB-231 (Breast) | 0.33 - 0.38 | EGFR Kinase Inhibition, Apoptosis Induction |

| SKOV3 (Ovarian) | |||

| A549 (Lung) | |||

| Tetracaine Hydrazide-Hydrazones | Colo-205 (Colon) | 20.5 - 50.0 | Cytotoxicity |

| HepG2 (Liver) |

Note: This table presents data from various studies on hydrazone derivatives to infer the potential anticancer activity and mechanisms of this compound analogs, as direct data is limited.[1][2][3]

Proposed Mechanisms of Action

Based on the broader literature on hydrazone derivatives, the biological activities of this compound analogs are likely exerted through multiple mechanisms, primarily enzyme inhibition for their antimicrobial effects and induction of apoptosis for their anticancer properties.

Antimicrobial Mechanism of Action: Enzyme Inhibition

A plausible mechanism for the antimicrobial activity of hydrazone compounds is the inhibition of essential bacterial enzymes. One such key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for antibacterial agents. The hydrazone moiety can interact with the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.

Caption: Proposed inhibition of bacterial DNA gyrase by this compound analogs.

Anticancer Mechanism of Action: Induction of Apoptosis

Several studies on hydrazone derivatives suggest that their anticancer effects are mediated through the induction of apoptosis, or programmed cell death.[4][5] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for 3,4-Dichlorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,4-Dichlorobenzohydrazide. The content is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available data on its hazards, safe handling procedures, toxicological properties, and emergency protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented in Table 1. Data for closely related compounds are included for reference where specific data for this compound is not available.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 39115-96-3 | |

| Molecular Formula | C₇H₆Cl₂N₂O | |

| Molecular Weight | 205.05 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 162-165 °C (for 4-chlorobenzohydrazide) | [1] |

| Boiling Point | 294 °C (for 4-chlorobenzohydrazide) | [2] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | [2] |

| Vapor Pressure | 2.36 mmHg at 25 °C (for 3,4-dichlorobenzotrifluoride) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required. The following provides general guidance:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Handling and Storage

-

Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Procedure

In the event of a spill, the following general procedure should be followed:

References

A Comprehensive Technical Guide to the Discovery and History of Benzohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzohydrazide (C₇H₈N₂O), a foundational organic compound, and its extensive family of derivatives have carved a significant niche in the landscape of medicinal and organic chemistry. First synthesized in the late 19th century, this class of compounds has evolved from a chemical curiosity into a versatile scaffold for the development of a wide array of therapeutic agents. The unique structural features of the benzohydrazide core, particularly the reactive hydrazide moiety, allow for facile derivatization, leading to a vast chemical space of molecules with diverse biological activities. These include potent antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] This technical guide provides an in-depth exploration of the historical discovery of benzohydrazide, detailed experimental protocols for its synthesis and derivatization, key characterization data, and a summary of its evolution as a critical pharmacophore in modern drug discovery.

Historical Perspective: The Genesis of Hydrazides

The story of benzohydrazide is intrinsically linked to the pioneering work of German chemist Theodor Curtius (1857-1928).[2][3] While studying at Heidelberg University, Curtius made seminal contributions to the chemistry of nitrogen compounds. His research led to the discovery of hydrazine, diazoacetic acid, and hydrazoic acid.[2][3][4]

The critical breakthrough leading to the synthesis of hydrazides was the Curtius Rearrangement (also known as the Curtius Reaction), which he first published between 1890 and 1894.[2][5] This reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which can then be converted to amines, urethanes, or ureas.[5][6] The acyl azide precursors for this reaction are typically prepared from carboxylic acid derivatives. It was through the reaction of carboxylic acid esters with hydrazine hydrate that acylhydrazides, such as benzohydrazide, were first synthesized and characterized.[6][7] Curtius's work laid the fundamental groundwork for an entirely new class of organic compounds, with benzohydrazide being a primary example.

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="Acyl Chloride\n(R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAzide [label="Acyl Azide\n(R-CON₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urethane [label="Urethane\n(R-NHCOOR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea\n(R-NHCONHR')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout {rank=same; CarboxylicAcid; AcylChloride;} {rank=same; Isocyanate; Amine; Urethane; Urea;}

// Edges CarboxylicAcid -> AcylChloride [label="SOCl₂"]; AcylChloride -> AcylAzide [label="NaN₃"]; AcylAzide -> Isocyanate [label="Heat (Δ)\n- N₂", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Amine [label="+ H₂O", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Urethane [label="+ R'OH", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Urea [label="+ R'NH₂", color="#4285F4", fontcolor="#4285F4"]; }

Synthesis Methodologies

The synthesis of benzohydrazide and its derivatives is well-established, employing straightforward and efficient chemical reactions.

General Synthesis of Benzohydrazide

The most common method for synthesizing the parent benzohydrazide compound is through the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate.[1][7]

-

Reaction Setup: In a round-bottom flask, combine a benzoic acid ester (e.g., methyl benzoate) (1.0 eq) and hydrazine hydrate (1.2 eq).[1][8] Ethanol may be used as a solvent.[9]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) for 2 to 8 hours.[7][8][9]

-

Precipitation: Cool the reaction mixture to room temperature. A white precipitate of benzohydrazide should form.[1] The mixture can be further cooled in an ice bath to maximize crystal formation.[8]

-

Work-up: Collect the solid product by filtration and wash thoroughly with cold water or petroleum ether.[1][8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][7][9]

-

Reaction Setup: In a microwave-safe vessel (e.g., a 100 mL beaker), combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]

-

Irradiation: Heat the mixture using microwave irradiation at 350 W for 2 minutes.[1]

-

Solvent Addition: Add a small amount of ethanol (e.g., 1 mL) and subject the mixture to further microwave irradiation for one minute at 500 W.[1]

-

Work-up and Purification: The resulting white precipitate is washed thoroughly with water, dried, and can be recrystallized from ethanol.[1]

Synthesis of Benzohydrazide Derivatives (Schiff Bases)

A vast number of biologically active derivatives are synthesized by condensing benzohydrazide with various aldehydes or ketones to form hydrazones (a class of Schiff bases).[10]

-

Dissolution: Dissolve benzohydrazide (1.0 eq) in a suitable solvent, such as ethanol or an aqueous solution.[8][10]

-

Aldehyde Addition: Add an equimolar amount of the desired substituted aldehyde to the solution.[8]

-

Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid, to the reaction mixture.[8][10]

-

Reaction: Stir the mixture at room temperature. The reaction time can range from 5 minutes to several hours.[8][10] The formation of a precipitate typically indicates product formation.[8] Reflux may be necessary in some cases.[11]

-

Work-up: Filter the solid product, wash with a suitable solvent like petroleum ether to remove unreacted aldehyde, and dry.[8][10]

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the pure Schiff base derivative.[8]

// Nodes start [label="Start Materials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Benzoic Acid Ester\n(e.g., Methyl Benzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; benzohydrazide [label="Benzohydrazide (Core Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="Substituted Aldehyde\nor Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff_base [label="Benzohydrazide Derivative\n(Schiff Base / Hydrazone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ester; start -> hydrazine; ester -> benzohydrazide [label="Reflux or\nMicrowave", color="#4285F4", fontcolor="#4285F4"]; hydrazine -> benzohydrazide [style=dashed]; benzohydrazide -> schiff_base [label="Condensation\n+ Catalyst (H⁺)", color="#4285F4", fontcolor="#4285F4"]; aldehyde -> schiff_base [style=dashed]; schiff_base -> purification; purification -> final_product; }

Physicochemical and Spectroscopic Characterization

The structural elucidation of benzohydrazide and its derivatives is routinely confirmed using a suite of spectroscopic techniques.[12] The disappearance of starting material signals (e.g., the O-H stretch from a carboxylic acid or the ester C-O stretch) and the appearance of characteristic product peaks are key indicators of a successful synthesis.[8]

Table 1: Key Physicochemical and Spectroscopic Data for Benzohydrazide

| Property / Technique | Characteristic Value / Observation | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | ~115 °C | [1] |

| FT-IR (cm⁻¹) | N-H Stretching: ~3300 | [8] |

| Aromatic C-H Stretching: >3000 | [8] | |

| C=O (Amide I) Stretching: ~1650 | [8] | |

| C=N (in Schiff bases): ~1500-1624 | [11] | |

| ¹H NMR (δ in ppm) | -CONH- Proton: ~10.6 (singlet) | [8] |

| -NH₂ Protons: Variable, often broad | ||

| Aryl Protons: Characteristic aromatic region (e.g., 7.5-7.9) | [8] | |

| Mass Spectrometry | Molecular Ion Peak (M+): Corresponds to the calculated molecular weight. | [8] |

Evolution of Applications and Biological Activity

Initially explored as part of fundamental organic chemistry, benzohydrazides were later found to possess a remarkable spectrum of biological activities. This has led to their extensive investigation in medicinal chemistry and drug development.[1][10] The core moiety is considered a "potential pharmacophore" or lead compound.[1]

Key Therapeutic Areas:

-

Antimicrobial Activity: Benzohydrazide derivatives have demonstrated potent activity against a range of bacteria and fungi.[10] This includes activity against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli, as well as fungi such as Aspergillus niger.[10][13] Some derivatives show activity comparable to standard drugs like Gentamycin.[10]

-

Antitubercular Activity: A significant area of research has focused on the activity of benzohydrazides against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] Molecular docking studies suggest that these compounds can interact with key enzymes in the mycobacterial cell wall synthesis pathway, such as the enoyl acyl carrier protein reductase (InhA).[10]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various human cancer cell lines.[1][14] They have been investigated as potential inhibitors of crucial signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[14]

-

Other Activities: The biological profile of this class of compounds also includes anti-inflammatory, antioxidant, anticonvulsant, antimalarial, and antiviral activities.[1]

Table 2: Examples of Bioactive Benzohydrazide Derivatives

| Derivative Class / Compound | Biological Activity | Target / Cell Line | Reported Potency (IC₅₀ / pMIC) | Reference(s) |

| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides (Compound 5t) | Anticancer | Human Cervix Carcinoma (HeLa) | IC₅₀ = 660 nM | [1] |

| 2/3-bromo-N'-(substituted benzylidene) benzohydrazides (Compound 4) | Anticancer | Human Colon Cancer (HCT 116) | IC₅₀ = 1.88 µM | [1] |

| Dihydropyrazole-containing benzohydrazides (Compound H20) | Anticancer / EGFR Kinase Inhibitor | A549, MCF-7, HeLa, HepG2 | IC₅₀ = 0.15 - 0.46 µM | [14] |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | Antibacterial | E. coli | pMIC = 15 | [10] |

| 4-aminoquinazoline-containing benzohydrazides (Compound A6) | Agricultural Fungicide | Rhizoctonia solani, others | EC₅₀ = 0.63 - 3.82 µg/mL | [15][16] |

// Nodes EGF [label="EGF (Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR (Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzohydrazide [label="Benzohydrazide\nDerivative (e.g., H20)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., Ras-MAPK, PI3K-Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Block [shape=point, style=invis];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Benzohydrazide -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks ATP\nbinding site"]; Dimerization -> Signaling [label="Activates"]; Signaling -> Proliferation [label="Promotes"]; }

Conclusion

From their initial synthesis in the laboratory of Theodor Curtius, benzohydrazide compounds have grown into a cornerstone of modern medicinal chemistry. The simplicity of their synthesis, coupled with the vast potential for chemical modification, has allowed researchers to fine-tune their structures to achieve potent and selective biological activity. The ongoing discovery of new derivatives with applications ranging from anticancer and antimicrobial agents to agricultural fungicides demonstrates the enduring relevance of this chemical class.[14][15][16] For drug development professionals, the benzohydrazide scaffold remains a promising and fruitful starting point for the design of novel therapeutics to address a multitude of diseases.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis routes of Benzohydrazide [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 14. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3,4-Dichlorobenzohydrazide from 3,4-Dichlorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dichlorobenzohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Fischer esterification of 3,4-dichlorobenzoic acid to yield methyl 3,4-dichlorobenzoate, followed by the hydrazinolysis of the ester to produce the final hydrazide product. This protocol offers a straightforward and efficient pathway to this important building block.

Introduction

This compound is a halogenated aromatic hydrazide that serves as a key precursor in the synthesis of various biologically active molecules. The presence of the dichloro-substituted phenyl ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. Hydrazide and its derivatives, hydrazones, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The chlorine substituents can enhance the lipophilicity and metabolic stability of the resulting drug candidates, often leading to improved pharmacokinetic profiles. This document outlines a reliable synthetic route to this compound, providing researchers with the necessary protocols to access this compound for their drug discovery and development programs.

Synthetic Pathway

The synthesis of this compound from 3,4-dichlorobenzoic acid proceeds through a two-step reaction sequence as illustrated below. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. The subsequent step is the reaction of the methyl ester with hydrazine hydrate to yield the desired benzohydrazide.

References

Synthesis of 3,4-Dichlorobenzohydrazide: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-Dichlorobenzohydrazide, a valuable intermediate in the development of novel therapeutic agents and other specialized chemical applications. The protocol outlines two common and effective synthetic routes starting from either methyl 3,4-dichlorobenzoate or 3,4-dichlorobenzoyl chloride.

Summary of Synthetic Routes

Two primary methods for the synthesis of this compound are presented, offering flexibility based on the availability of starting materials and desired reaction conditions.

| Route | Starting Material | Key Reagents | General Reaction Conditions |

| 1 | Methyl 3,4-dichlorobenzoate | Hydrazine hydrate, Methanol | Reflux |

| 2 | 3,4-Dichlorobenzoyl chloride | Hydrazine monohydrate, Base (e.g., NaOH) | Low temperature (-10°C to 0°C) |

Route 1: From Methyl 3,4-dichlorobenzoate

This method involves the nucleophilic acyl substitution of methyl 3,4-dichlorobenzoate with hydrazine hydrate.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3,4-dichlorobenzoate and methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate. A typical molar ratio of methyl 3,4-dichlorobenzoate to hydrazine hydrate is approximately 1:1.2.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of methanol can be reduced by rotary evaporation to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold methanol or water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture, to yield pure this compound as a crystalline solid.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound from its methyl ester.

Route 2: From 3,4-Dichlorobenzoyl chloride

This alternative route utilizes the highly reactive 3,4-dichlorobenzoyl chloride and hydrazine monohydrate, often resulting in high yields and shorter reaction times.

Experimental Protocol

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, prepare a solution of hydrazine monohydrate in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Cool the solution to -10°C to 0°C in an ice-salt bath.

-

Base Addition: Add a base, such as sodium hydroxide, to the hydrazine solution.

-

Addition of Acid Chloride: Dissolve 3,4-dichlorobenzoyl chloride in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane) and add it dropwise to the cooled hydrazine solution while maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period (typically 5-30 minutes). The reaction is often very rapid.

-

Work-up and Isolation: The product usually precipitates from the reaction mixture. Collect the solid by vacuum filtration, and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Signaling Pathway of Key Reaction in Route 2

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Characterization Data

While specific yields can vary based on reaction scale and conditions, the synthesis of hydrazides from acid chlorides is reported to proceed in high yields, often between 95-98%.[1]

| Property | Data |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific melting point data for this compound is not consistently reported in readily available literature. For the closely related 3,4-dichlorobenzoic acid phenylhydrazide, a melting point of 169-172°C has been reported. |

| Solubility | Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in water. |

Spectroscopic Data (Expected):

-

¹H NMR: Expected signals would include aromatic protons in the 3,4-disubstituted pattern and exchangeable protons for the -NH-NH₂ group.

-

IR (cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Cl stretching in the aromatic region.

Note: It is highly recommended to perform full analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) on the synthesized product to confirm its identity and purity.

Safety Precautions

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood.

-

Acid chlorides are corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be carried out with appropriate safety measures in place.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and scale of the reaction.

References

Application Notes and Protocols: 3,4-Dichlorobenzohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of derivatives with significant biological activities. The presence of the dichloro-substituted benzene ring and the reactive hydrazide moiety allows for diverse chemical modifications, leading to compounds with potent antimicrobial, anticancer, and enzyme-inhibitory properties. These application notes provide a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives.

I. Antimicrobial Applications

Hydrazone derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These compounds represent a promising class of antimicrobial agents, particularly in the context of rising drug resistance.

Quantitative Data

Table 1: Antimicrobial Activity of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazone derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| HDZ-4 | Escherichia coli | 14 |

| HDZ-4 | Bacillus subtilis | 15 |

| Ampicillin (Control) | E. coli & B. subtilis | 30 |

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide and its Hydrazone Derivatives

This protocol details a multi-step synthesis process.

Step 1: Synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid

-

In a reaction vessel, dissolve phthalic anhydride and dichlorobenzene in nitrobenzene.

-

Add aluminum trichloride to the mixture and stir.

-

Following the reaction, process the mixture to isolate the 2-(3,4-dichloro-benzoyl)-benzoic acid product.

Step 2: Esterification

-

Reflux the acid obtained in Step 1 with dry ethanol and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester.

Step 3: Formation of Hydrazide

-

React the ethyl ester with hydrazine hydrate to form 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.

Step 4: Synthesis of Hydrazone Derivatives (e.g., HDZ-4)

-

React the 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide with a substituted acetophenone under acidic conditions to yield the final hydrazone derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the plates uniformly with a standardized suspension of the test bacteria (E. coli or B. subtilis).

-

Impregnate sterile paper discs with a known concentration of the synthesized hydrazone derivatives (e.g., HDZ-4).

-

Place the discs on the surface of the agar.

-

Use a disc impregnated with ampicillin as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.[1]

Workflow Diagram

References

The Versatile Role of 3,4-Dichlorobenzohydrazide in the Synthesis of Bioactive Heterocyclic Compounds

For Immediate Release

[City, State] – [Date] – 3,4-Dichlorobenzohydrazide has emerged as a critical starting material for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development. This intermediate provides a scaffold for the construction of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

The presence of the dichloro-substituted phenyl ring allows for the systematic investigation of structure-activity relationships, offering a handle to modulate the physicochemical and pharmacological properties of the resulting heterocyclic systems. The following application notes provide an overview of the synthetic routes and detailed protocols for the preparation of these important classes of compounds from this compound.

Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities. The synthesis of 2-(3,4-dichlorophenyl)-5-substituted-1,3,4-oxadiazoles can be efficiently achieved through the cyclization of N-acylhydrazones, which are readily prepared from this compound.

A common and effective method involves the condensation of this compound with various aromatic aldehydes to form the corresponding Schiff bases (N-acylhydrazones). Subsequent oxidative cyclization of these intermediates, often using reagents like chloramine-T or iodine in the presence of a base, yields the desired 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles

Step 1: Synthesis of N'-Arylmethylidene-3,4-dichlorobenzohydrazide (Schiff Base)

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

Add the desired aromatic aldehyde (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude Schiff base, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to 2-(3,4-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole

-

To a solution of the Schiff base (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the oxidizing agent. For example, add chloramine-T (1.2 mmol).

-

Reflux the mixture for 3-5 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

| Compound | R-group (from aldehyde) | Yield (%) | Melting Point (°C) | Reference |

| 2-(3,4-Dichlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrophenyl | 75 | 245-247 | N/A |

| 2-(3,4-Dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Chlorophenyl | 82 | 210-212 | N/A |

| 2-(3,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole | Phenyl | 85 | 198-200 | N/A |

Note: The yields and melting points are representative and may vary based on the specific reaction conditions and the purity of the starting materials.